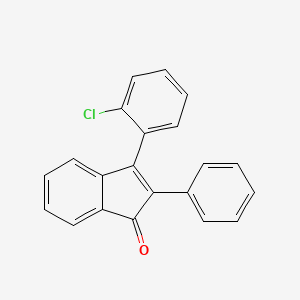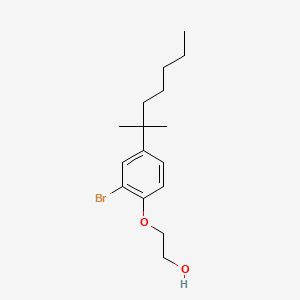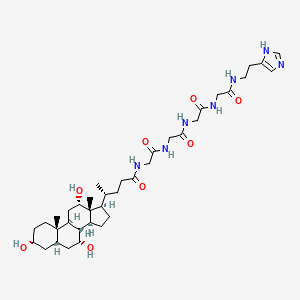
1,3,5-Triazine-2,4-diamine, 6-((difluoromethyl)thio)-N-ethyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,3,5-Triazine-2,4-diamine, 6-((difluoromethyl)thio)-N-ethyl- is a chemical compound belonging to the triazine family. Triazines are heterocyclic compounds containing three nitrogen atoms in a six-membered ring. This particular compound is characterized by the presence of difluoromethylthio and ethyl groups attached to the triazine ring. It is used in various scientific and industrial applications due to its unique chemical properties.
Preparation Methods
The synthesis of 1,3,5-Triazine-2,4-diamine, 6-((difluoromethyl)thio)-N-ethyl- typically involves the trimerization of nitriles such as cyanogen chloride or cyanamide. The reaction conditions often require the presence of a catalyst and specific temperature and pressure settings to ensure the formation of the triazine ring. Industrial production methods may involve large-scale reactors and continuous flow processes to achieve high yields and purity.
Chemical Reactions Analysis
1,3,5-Triazine-2,4-diamine, 6-((difluoromethyl)thio)-N-ethyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The compound can undergo substitution reactions where the difluoromethylthio or ethyl groups are replaced by other functional groups. Common reagents for these reactions include halogens and nucleophiles.
Scientific Research Applications
1,3,5-Triazine-2,4-diamine, 6-((difluoromethyl)thio)-N-ethyl- has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of herbicides, dyes, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 1,3,5-Triazine-2,4-diamine, 6-((difluoromethyl)thio)-N-ethyl- involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes or receptors, leading to the disruption of biological processes. The exact molecular targets and pathways depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
1,3,5-Triazine-2,4-diamine, 6-((difluoromethyl)thio)-N-ethyl- can be compared with other similar compounds such as:
1,3,5-Triazine-2,4-diamine, 6-chloro-: This compound has a chlorine atom instead of the difluoromethylthio group, leading to different chemical properties and applications.
1,3,5-Triazine-2,4-diamine, 6-((difluoromethyl)thio)-N,N’-dimethyl-: This compound has dimethyl groups instead of the ethyl group, affecting its reactivity and uses.
The uniqueness of 1,3,5-Triazine-2,4-diamine, 6-((difluoromethyl)thio)-N-ethyl- lies in its specific functional groups, which impart distinct chemical and biological properties, making it valuable for various applications.
Properties
| 103427-51-6 | |
Molecular Formula |
C6H9F2N5S |
Molecular Weight |
221.23 g/mol |
IUPAC Name |
6-(difluoromethylsulfanyl)-2-N-ethyl-1,3,5-triazine-2,4-diamine |
InChI |
InChI=1S/C6H9F2N5S/c1-2-10-5-11-4(9)12-6(13-5)14-3(7)8/h3H,2H2,1H3,(H3,9,10,11,12,13) |
InChI Key |
ZQNPRVIRCUOQNJ-UHFFFAOYSA-N |
Canonical SMILES |
CCNC1=NC(=NC(=N1)N)SC(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




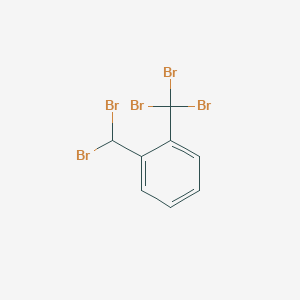
![3,5-Dichloro-N-[2-(diethylamino)ethyl]-2,6-dimethoxybenzamide](/img/structure/B14336504.png)
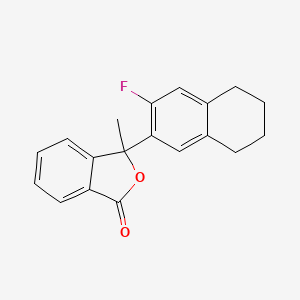
![1,3,5-Trimethyl[1,1'-biphenyl]-2(1H)-one](/img/structure/B14336519.png)
